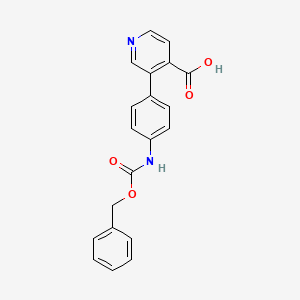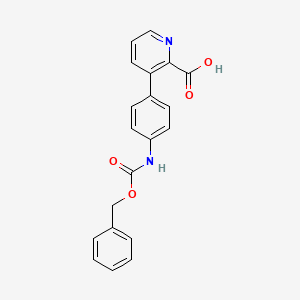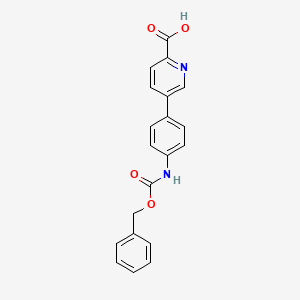![molecular formula C17H18N2O4S B6395550 6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261990-09-3](/img/structure/B6395550.png)
6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, or 6-PPSPA, is an organic compound that has been studied for its potential applications in various fields of scientific research. This compound is a derivative of picolinic acid, which is an organic acid found in plants, animals, and fungi. 6-PPSPA has been found to possess unique properties that make it an ideal candidate for use in a variety of experiments.
Scientific Research Applications
6-PPSPA has been studied for its potential applications in various fields of scientific research. In particular, this compound has been found to be useful in the study of enzyme activity, protein-protein interactions, and the metabolism of drugs. Additionally, 6-PPSPA has been used in the study of gene expression, signal transduction, and the regulation of gene expression. This compound has also been studied for its potential use in drug delivery systems, as it has been found to be able to bind to various molecules and transport them to specific sites in the body.
Mechanism of Action
The mechanism of action of 6-PPSPA is not fully understood. However, it is known that this compound has the ability to bind to various molecules, including proteins, nucleic acids, and small molecules. This binding is thought to be mediated by hydrogen bonding and electrostatic interactions. Additionally, 6-PPSPA has been found to interact with various enzymes, including phosphodiesterases, cyclooxygenases, and proteases. These interactions are thought to be responsible for the compound's ability to modulate cellular processes.
Biochemical and Physiological Effects
6-PPSPA has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, 6-PPSPA has been found to modulate the activity of various proteins, including the transcription factor NF-κB and the kinase Akt. This compound has also been found to have an effect on the expression of various genes, including those involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
6-PPSPA has a number of advantages for use in laboratory experiments. This compound is relatively stable and has a low toxicity, making it safe to use in experiments. Additionally, this compound is relatively inexpensive and can be synthesized in large quantities. However, there are some limitations to the use of 6-PPSPA in laboratory experiments. This compound has a relatively low solubility, making it difficult to dissolve in aqueous solutions. Additionally, the binding of this compound to various molecules can be difficult to control.
Future Directions
There are a number of potential future directions for 6-PPSPA research. This compound could be further studied for its potential use in drug delivery systems, as it has been found to be able to bind to various molecules and transport them to specific sites in the body. Additionally, 6-PPSPA could be studied for its potential use in the development of novel therapeutics, as it has been found to modulate the activity of various proteins and enzymes. Finally, this compound could be further studied for its potential applications in the study of gene expression, signal transduction, and the regulation of gene expression.
Synthesis Methods
6-PPSPA can be synthesized through a multi-step process that begins with the reaction of 4-piperidin-1-ylsulfonyl chloride and 6-chloro-3-pyridinol. This reaction results in the formation of 6-chloro-4-piperidin-1-ylsulfonyl-3-pyridinol. This intermediate is then reacted with paraformaldehyde and potassium carbonate to form 6-PPSPA. This synthesis method has been reported to be efficient and cost-effective, allowing for the production of the compound in large quantities.
properties
IUPAC Name |
6-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)16-6-4-5-15(18-16)13-7-9-14(10-8-13)24(22,23)19-11-2-1-3-12-19/h4-10H,1-3,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZVXQAEHPYSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395483.png)

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395502.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395507.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395513.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395532.png)
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395533.png)
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395537.png)


![6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395558.png)

